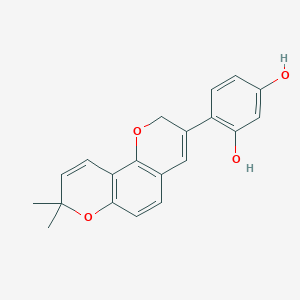
3,4-Didehydroglabridin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Didehydroglabridin is a natural compound found in licorice (Glycyrrhiza glabra).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Didehydroglabridin typically involves the extraction from licorice roots followed by purification processes. Specific synthetic routes and reaction conditions are not widely documented, but the compound is generally isolated using chromatographic techniques .
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its natural abundance in licorice. The focus remains on extraction and purification from natural sources rather than synthetic production .
化学反応の分析
Types of Reactions: 3,4-Didehydroglabridin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated products
科学的研究の応用
3,4-Didehydroglabridin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of natural products and their derivatives.
Biology: Investigated for its protective effects against cellular damage.
Medicine: Potential therapeutic applications in liver injury and other oxidative stress-related conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals
作用機序
The mechanism of action of 3,4-Didehydroglabridin involves its antioxidant properties. It protects cells from oxidative damage by scavenging free radicals and enhancing cellular antioxidant defenses. The compound targets pathways involved in oxidative stress and inflammation, contributing to its protective effects .
類似化合物との比較
Glabridin: Another isoflavonoid from licorice with similar antioxidant properties.
Licochalcone A: A chalcone derivative with anti-inflammatory and antioxidant activities.
Isoliquiritigenin: A flavonoid with potential anti-cancer and anti-inflammatory effects
Uniqueness: 3,4-Didehydroglabridin stands out due to its specific protective effects against carbon tetrachloride-induced injury in HepG2 cells, making it a valuable compound for liver injury research .
特性
分子式 |
C20H18O4 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
4-(8,8-dimethyl-2H-pyrano[2,3-f]chromen-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C20H18O4/c1-20(2)8-7-16-18(24-20)6-3-12-9-13(11-23-19(12)16)15-5-4-14(21)10-17(15)22/h3-10,21-22H,11H2,1-2H3 |
InChIキー |
DGKSRSQXQWIQTH-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC(=C3)C4=C(C=C(C=C4)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)
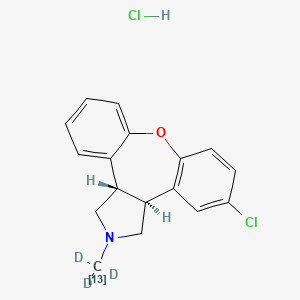
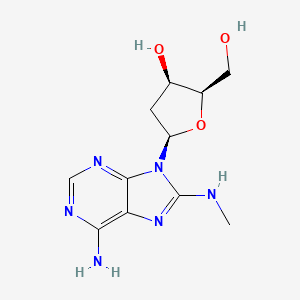

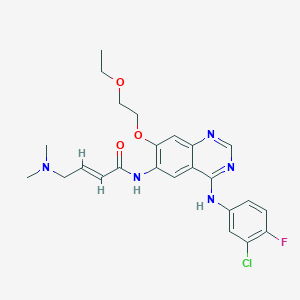
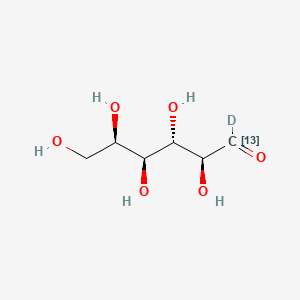
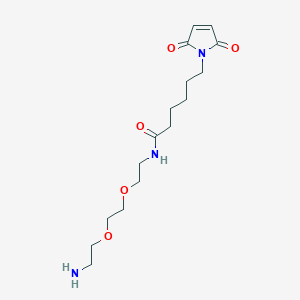
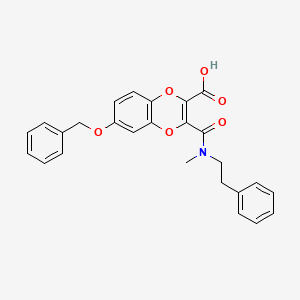
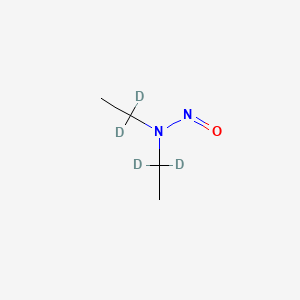
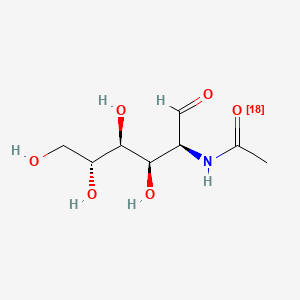
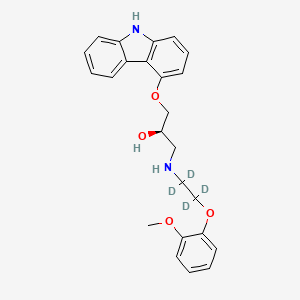
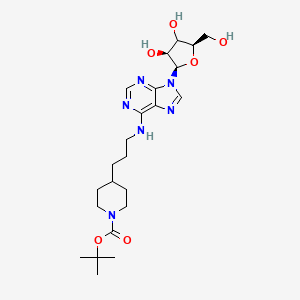

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)
